

A Comparative Crystallographic Guide to Trifluoromethyl-Substituted Indene Derivatives

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indene

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the X-ray crystal structures of trifluoromethyl-substituted indene derivatives, providing valuable insights for structure-based drug design and materials science. The introduction of a trifluoromethyl (CF₃) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial substituent in medicinal chemistry. Understanding its impact on the solid-state conformation and crystal packing of the indene scaffold is paramount for the rational design of novel therapeutic agents and functional materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a trifluoromethyl-substituted indene derivative and a non-fluorinated analogue to highlight the structural effects of the CF₃ group.

Parameter	(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one[1]	2-Phenyl-1H-indene
Chemical Formula	C ₁₇ H ₁₁ F ₃ O	C ₁₅ H ₁₂
Molecular Weight	288.26	192.26
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
a (Å)	15.6546(13)	5.862(2)
b (Å)	6.2050(6)	14.851(4)
c (Å)	14.6546(13)	12.224(4)
α (°)	90	90
β (°)	113.774(2)	90
γ (°)	90	90
Volume (Å ³)	1302.7(2)	1064.1(6)
Z	4	4
Density (calc) (g/cm ³)	1.469	1.200
Key Intermolecular Interactions	C-H...O, C-H...F, C-H...π	van der Waals forces

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are crucial for reproducibility and further research.

Synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one[1]

A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) is dissolved in an ethanolic sodium hydroxide solution. The reaction mixture is

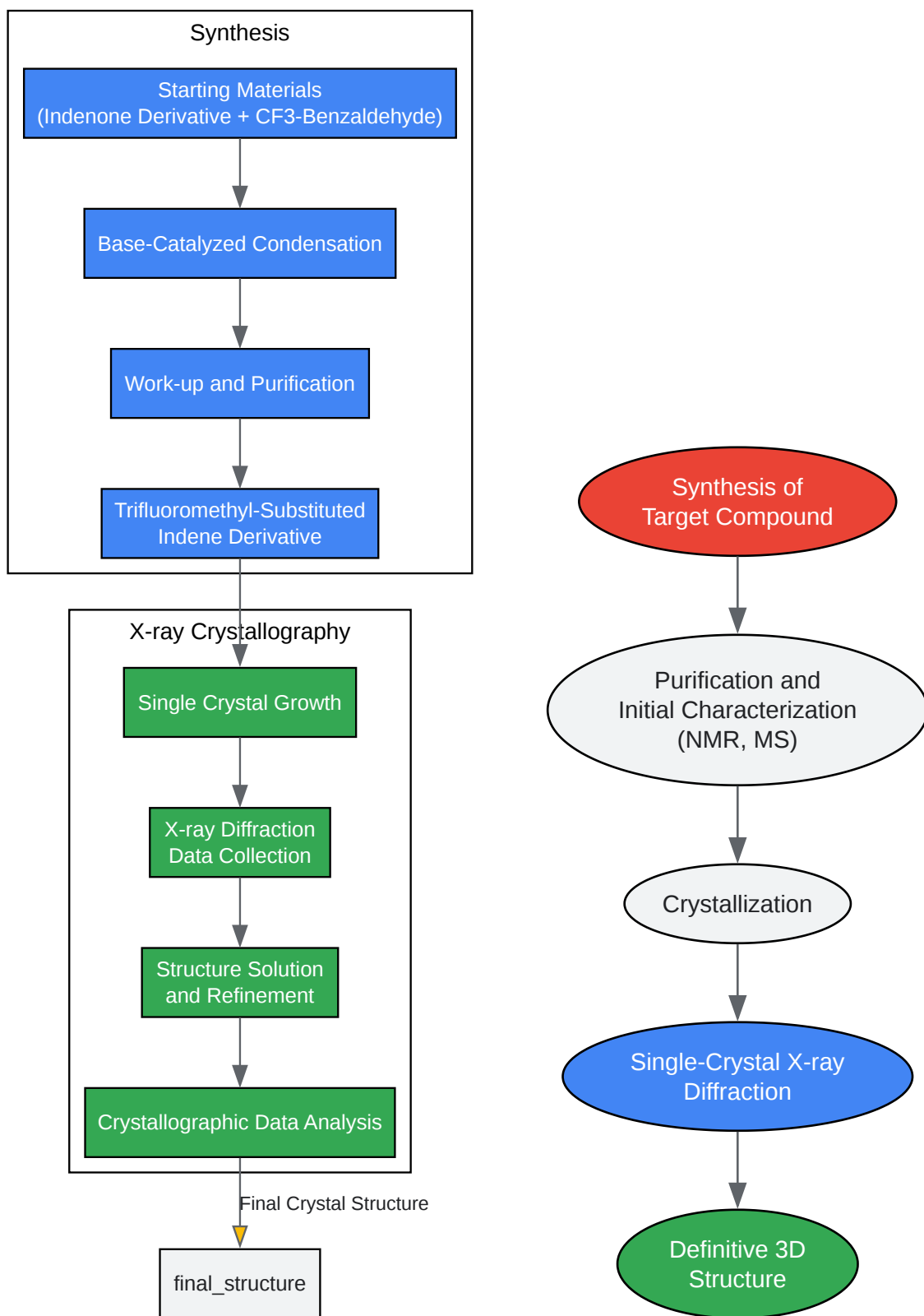
stirred at room temperature. Upon completion, the mixture is poured into crushed ice and neutralized with concentrated HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of trifluoromethyl-substituted indene derivatives.



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References

- 1. 1-(Phenylmethylene)-1H-indene [webbook.nist.gov]
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